ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate
Overview
Description
Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other names such as 2-Ethyl-4-methylimidazole and 4-Methyl-2-ethylimidazole .
Molecular Structure Analysis
The molecular structure of ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate consists of a five-membered imidazole ring attached to a propanoate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate include a molecular weight of 110.1570 . The compound is highly soluble in water and other polar solvents . The melting point of the hydrochloride form of the compound is 125-126°C .Scientific Research Applications
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Organic & Biomolecular Chemistry
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- An emphasis has been placed on the bonds constructed during the formation of the imidazole .
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Therapeutic Potential of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Biological Potential of Indole Derivatives
- Among the derivatives, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
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Synthesis of Imidazoles
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- An emphasis has been placed on the bonds constructed during the formation of the imidazole .
-
Therapeutic Potential of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Biological Potential of Indole Derivatives
properties
IUPAC Name |
ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)7-5-10-6-11-7/h5-6H,4H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFILKSYPCMSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272324 | |
Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate | |
CAS RN |
21149-99-5 | |
Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21149-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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